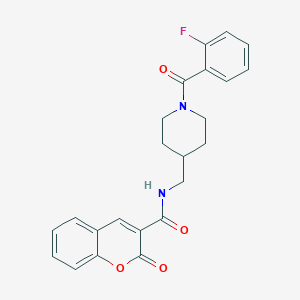
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound that is a derivative of benzopyran), a piperidine ring (a common motif in many pharmaceuticals and natural products), and amide and ester functional groups which are common in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a chromene ring attached to a piperidine ring via a carbonyl group. The piperidine ring is also attached to a benzoyl group, which in turn is attached to a fluorine atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the chromene ring could undergo electrophilic aromatic substitution .Scientific Research Applications
Antibacterial Activity
The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, including our compound of interest, has been explored . Although most of these derivatives did not exhibit significant antibacterial effects, one compound demonstrated activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well. Further investigations into its mechanism of action and potential clinical applications are warranted.
Tuberculosis Therapy
While not directly studied for tuberculosis (TB), the compound’s structural features make it an interesting candidate for anti-TB drug development. Researchers have designed novel benzamide derivatives with promising anti-tubercular activity . Considering the urgent need for effective TB treatments, exploring this compound’s potential in TB therapy could be valuable.
Opioid Receptor Binding
The compound’s structure contains a piperidine ring, which is relevant to opioid receptor binding. Although specific studies on this compound are lacking, understanding its interaction with opioid receptors could contribute to pain management research. Further investigations are necessary to explore its affinity for these receptors .
Anticonvulsant Properties
Given the presence of the chromene ring, which is structurally related to isoxazole derivatives, it’s worth investigating the compound’s anticonvulsant potential. Isoxazole derivatives have shown promise in this area . Detailed studies could shed light on its efficacy and safety profile.
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of acetylcholinesterase (AChE), used in Alzheimer’s disease treatment . Considering the compound’s structural similarity to these derivatives, investigating its AChE inhibitory activity may reveal its relevance in neurodegenerative disorders.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-19-7-3-2-6-17(19)22(28)26-11-9-15(10-12-26)14-25-21(27)18-13-16-5-1-4-8-20(16)30-23(18)29/h1-8,13,15H,9-12,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMOXSHXWOXYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2791402.png)

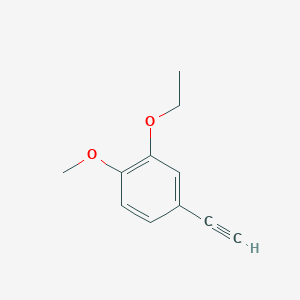
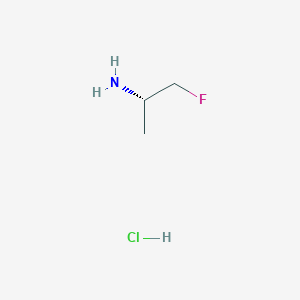
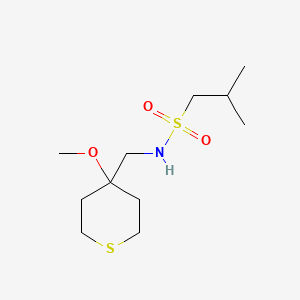
![2,4-difluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2791409.png)
![4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2791411.png)
![1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2791414.png)
![3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2791416.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791418.png)
![1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2791419.png)
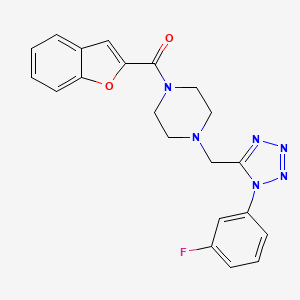
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2791422.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791425.png)